methanone CAS No. 918480-79-2](/img/structure/B14198667.png)
[4-(1-Phenylethyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylethyl Group: The piperazine ring is then reacted with phenylethyl halides in the presence of a base to introduce the phenylethyl group.
Formation of Thiadiazole Moiety: The thiadiazole ring is synthesized separately through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reaction: Finally, the piperazine derivative is coupled with the thiadiazole moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenylethyl)piperazin-1-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(1-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features:
4-(2-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different substitution pattern on the phenylethyl group.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different thiadiazole ring position.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
These comparisons highlight the uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone in terms of its specific substitution pattern and the presence of the 1,2,3-thiadiazole ring, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918480-79-2 |
|---|---|
Molekularformel |
C15H18N4OS |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[4-(1-phenylethyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4OS/c1-12(13-5-3-2-4-6-13)18-7-9-19(10-8-18)15(20)14-11-21-17-16-14/h2-6,11-12H,7-10H2,1H3 |
InChI-Schlüssel |
RHLCZBNZWLFLMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


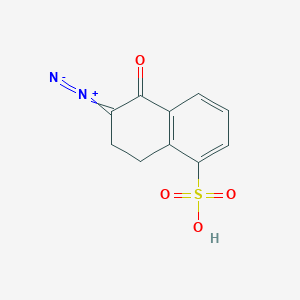
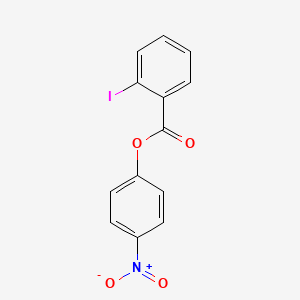

![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
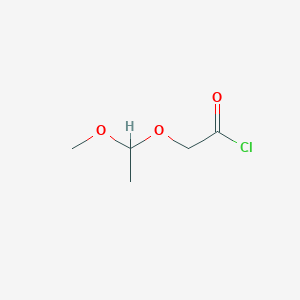
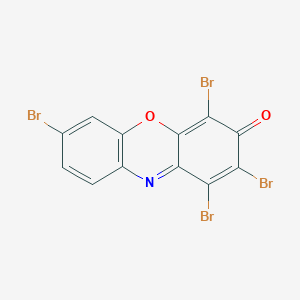
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
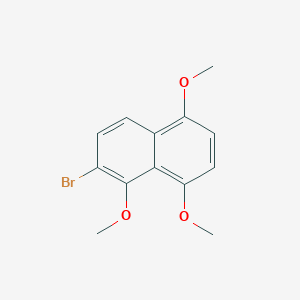

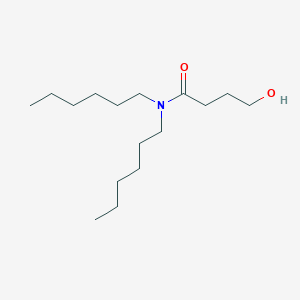
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)


